molecular formula C19H20FN3O2 B2853798 1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894028-78-5

1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2853798
CAS No.: 894028-78-5
M. Wt: 341.386
InChI Key: AFIIXFIPMVFXRQ-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidinone ring, followed by the introduction of the ethylphenyl and fluorophenyl groups. Common reagents used in these reactions include various amines, isocyanates, and catalysts to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents to enhance the reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives with different substituents on the phenyl and pyrrolidinone rings. Examples include:

  • 1-(2-Methylphenyl)-3-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)urea
  • 1-(2-Propylphenyl)-3-(1-(3-bromophenyl)-5-oxopyrrolidin-3-yl)urea

Uniqueness

1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the presence of both ethyl and fluorophenyl groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-2-13-6-3-4-9-17(13)22-19(25)21-15-11-18(24)23(12-15)16-8-5-7-14(20)10-16/h3-10,15H,2,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIIXFIPMVFXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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